Bicyclo[3.1.0]hexane-3-carbonitrile
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Overview
Description
Bicyclo[3.1.0]hexane-3-carbonitrile is a compound characterized by its unique bicyclic structure, which consists of a six-membered ring fused to a three-membered ring. This structural motif imparts significant strain and rigidity to the molecule, making it an interesting subject for chemical research and applications. The presence of a nitrile group (-CN) at the third carbon adds to its reactivity and potential utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including bicyclo[3.1.0]hexane-3-carbonitrile, can be achieved through several methods. One notable approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The strained bicyclic structure can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[3.1.0]hexane-3-carbonitrile and its derivatives have found applications in several fields:
Chemistry: Used as building blocks in organic synthesis due to their strained and reactive nature.
Biology: Potential use in the design of bioactive molecules and pharmaceuticals.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexane-3-carbonitrile largely depends on its application. In medicinal chemistry, its rigid structure can enhance binding affinity and selectivity for target proteins, reducing off-target effects . The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another strained bicyclic compound with a different ring fusion pattern.
Bicyclo[4.3.0]nonene:
Uniqueness
Bicyclo[3.1.0]hexane-3-carbonitrile is unique due to its specific ring fusion and the presence of a nitrile group, which imparts distinct reactivity and potential for diverse chemical transformations. Its rigid structure makes it a valuable scaffold in drug design and other applications where conformational constraints are beneficial.
Properties
IUPAC Name |
bicyclo[3.1.0]hexane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-4-5-1-6-3-7(6)2-5/h5-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGDXBZJJJJUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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